molecular formula C14H10Cl4O B1206058 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol CAS No. 3567-18-8

2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol

Cat. No. B1206058
CAS RN: 3567-18-8
M. Wt: 336 g/mol
InChI Key: NVUMAPVZONTQRR-UHFFFAOYSA-N
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Description

“2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol” is a chemical compound with the molecular formula C14H10Cl4O. It has an average mass of 336.041 Da and a monoisotopic mass of 333.948578 Da .


Molecular Structure Analysis

The molecular structure of “2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol” consists of a central carbon atom bonded to two chlorine atoms and two 4-chlorophenyl groups. The presence of these chlorinated phenyl groups may contribute to the compound’s reactivity and physical properties .

Scientific Research Applications

Environmental Analysis and Monitoring

A study developed a novel sample preparation technique, dispersive liquid-phase microextraction, for the preconcentration and determination of dicofol (2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol) and its degradation products in water samples. This method, coupled with gas chromatography mass spectrometry, uses a new ionic liquid as the extraction solvent and has been successfully applied to determine dicofol and its degradation products in environmental water samples (Li et al., 2010).

Soil Contamination and Agricultural Impact

Research conducted in Turkey revealed that dicofol contamination, via its presence as an impurity in the banned pesticide DDT, has led to new sources of soil contamination, especially in cotton production areas. The study investigated the extent and source of DDT contamination in cotton soils, highlighting the impact of dicofol-based pesticides (Turgut et al., 2012).

Transformation and Degradation Pathways

A study focused on the sources and transformation pathways of DDT and related metabolites in soils from Northwest Fujian, China. The research demonstrated that dicofol is not only a commercial miticide but also a metabolite of DDT, contributing to the environmental persistence of these compounds (Huang et al., 2018).

Dechlorination and Detoxification Studies

Another study explored the complete dechlorination of DDT and its metabolites, including dicofol, using a combination of NaOH and Pd/C catalyst in an alcohol mixture. This process converted DDT to chlorine-free products, offering insights into potential detoxification methods for these persistent environmental contaminants (Ukisu, 2008).

Development of Detection Methods

An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) was developed for the detection of p,p'-DDE, a major metabolite of dicofol, in human milk. This assay provided an alternative analytical tool for monitoring persistent organic pollutants in lipid-rich matrices like human milk (Hongsibsong et al., 2012).

Biological Degradation and Bioremediation

Research on the biodegradation of DDT by basidiomycete strains discovered that certain fungal species could transform DDT into various metabolites, including dicofol. This study highlights the potential role of fungi in the biological degradation of persistent pesticides (Suhara et al., 2011).

properties

IUPAC Name

2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4O/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUMAPVZONTQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957049
Record name 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol

CAS RN

3567-18-8
Record name 4,4'-Dichloro-alpha-(dichloromethyl)benzhydrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
JA Bumpus, SD Aust - Applied and environmental microbiology, 1987 - Am Soc Microbiol
Extensive biodegradation of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) by the white rot fungus Phanerochaete chrysosporium was demonstrated by disappearance and …
Number of citations: 434 journals.asm.org
H Suhara, A Adachi, I Kamei, N Maekawa - Biodegradation, 2011 - Springer
One hundred and two basidiomycete strains (93 species in 41 genera) that prefer a soil environment were examined for screening of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT…
Number of citations: 29 link.springer.com
AA Sari, S Tachibana, K Itoh - Journal of bioscience and bioengineering, 2012 - Elsevier
Trametes versicolor U97 isolated from nature degraded 73% of the 1,1,1-trichloro-2,2-bis(4-chlorophenyl) ethane (DDT) in a malt extract liquid medium after a 40-d incubation period. …
Number of citations: 38 www.sciencedirect.com
R Bakhtchadjian, LA Manucharova… - Catalysis …, 2015 - Elsevier
Oxidation of DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) by the dioxo-Mo(VI) complex (dioxo-molybdenum(VI)-dichloro[4,4′-dicarboxylato-2,2′-bipyridine]), anchored on a …
Number of citations: 6 www.sciencedirect.com
SM Lee, JW Lee, KR Park, EJ Hong… - … Science and Health …, 2006 - Taylor & Francis

The white rot fungus Stereum hirsutum was used to degrade methoxychlor [2,2,2-trichloro-1,1-bis(4-methoxyphenyl)ethane] in culture and the degraded products …

Number of citations: 20 www.tandfonline.com
P Xiao, T Mori, I Kamei, R Kondo - Biodegradation, 2011 - Springer
1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) was used as the substrate for a degradation experiment with the white rot fungi Phlebia lindtneri GB-1027 and Phlebia brevispora …
Number of citations: 84 link.springer.com
AS Purnomo, D Maulianawati, I Kamei - 2019 - jmb.or.kr
DDT is a hydrophobic organic pollutant, which can be bio-accumulated in nature and have adverse consequences on the physical condition of humans and animals. This study …
Number of citations: 28 www.jmb.or.kr
HH León-Santiesteban… - … -induced degradation of …, 2017 - Springer
The last 20th century brought many scientific and technological advances to human beings. The synthesis of chemical pesticides, capable to prevent, control and eliminate some …
Number of citations: 15 link.springer.com
OI Chlordane - Metabolic Pathways of Agrochemicals …, 1998 - books.google.com
Chlordane contains 60-75% of chlordane isomers. The major components are two stereoisomers: the alpha or cis-isomer 1a, 2α, 3aα, 4ẞ, 7ẞ, 7aa and the trans-isomer 1a, 2ẞ, 3aa, 4ẞ, …
Number of citations: 0 books.google.com
M Toshio, S Ohya - 2018 - scholar.archive.org
Higher fungi such as wood rotting basidiomycota and entomopathogenic ascomycota fungi are known to form fruiting bodies to release spores. These fungal mycelia work as …
Number of citations: 0 scholar.archive.org

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